molecular formula C3H7BrO B3082707 1-Bromopropane-2-OL CAS No. 113429-86-0

1-Bromopropane-2-OL

Cat. No. B3082707
Key on ui cas rn: 113429-86-0
M. Wt: 138.99 g/mol
InChI Key: WEGOLYBUWCMMMY-GSVOUGTGSA-N
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Patent
US08202873B2

Procedure details

Combine 1H-pyrazole-4-carbaldehyde (0.150 g, 1.56 mmol), racemic 1-bromo-2-propanol (0.260 g, 1.87 mmol), and potassium carbonate (0.323 g, 2.34 mmol) in acetonitrile (2 mL). Heat in microwave at 150° C. for 20 min. Filter, wash with acetonitrile and concentrate filtrate. Purify via silica gel chromatography, eluting with 0:100 to 100:0 ethyl acetate:hexanes) to give the title preparation (177 mg, 73%). GC-MS: m/z=154 [M+].
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step Two
Quantity
0.323 g
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[C:4]([CH:6]=[O:7])[CH:3]=[N:2]1.Br[CH2:9][CH:10]([OH:12])[CH3:11].C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[OH:12][CH:10]([CH3:11])[CH2:9][N:1]1[CH:5]=[C:4]([CH:6]=[O:7])[CH:3]=[N:2]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.15 g
Type
reactant
Smiles
N1N=CC(=C1)C=O
Step Two
Name
Quantity
0.26 g
Type
reactant
Smiles
BrCC(C)O
Step Three
Name
Quantity
0.323 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter
WASH
Type
WASH
Details
wash with acetonitrile
CONCENTRATION
Type
CONCENTRATION
Details
concentrate filtrate
CUSTOM
Type
CUSTOM
Details
Purify via silica gel chromatography
WASH
Type
WASH
Details
eluting with 0:100 to 100:0 ethyl acetate
CUSTOM
Type
CUSTOM
Details
hexanes) to give the title
CUSTOM
Type
CUSTOM
Details
preparation (177 mg, 73%)

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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